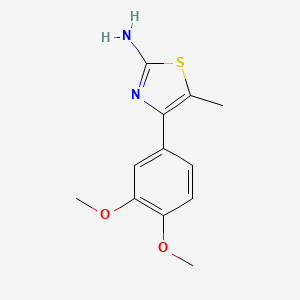

4-(3,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine

描述

4-(3,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine is a thiazole derivative characterized by a 1,3-thiazole core substituted with a 3,4-dimethoxyphenyl group at position 4, a methyl group at position 5, and an amine group at position 2. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, often associated with diverse biological activities. The 3,4-dimethoxyphenyl substituent introduces electron-donating methoxy groups, which can influence the compound’s electronic properties and interactions with biological targets.

属性

IUPAC Name |

4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-7-11(14-12(13)17-7)8-4-5-9(15-2)10(6-8)16-3/h4-6H,1-3H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCNNMQABJXUAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Thiosemicarbazone Intermediate Formation

The most widely reported synthetic pathway begins with the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide under acidic conditions. This reaction proceeds via nucleophilic addition-elimination to yield the corresponding thiosemicarbazone derivative.

Reaction Conditions:

- Solvent: Ethanol or methanol

- Acid Catalyst: Concentrated hydrochloric acid (HCl) or glacial acetic acid

- Temperature: Reflux (78–80°C for ethanol)

- Time: 4–6 hours

- Yield: 75–85%

The stoichiometric ratio of 3,4-dimethoxybenzaldehyde to thiosemicarbazide is typically 1:1.05 to ensure complete conversion of the aldehyde. Excess thiosemicarbazide minimizes side reactions, such as the formation of Schiff bases unrelated to the target intermediate.

Cyclization to Thiazole Ring

The thiosemicarbazone intermediate undergoes cyclization in the presence of α-haloketones or α-bromoacetophenones to form the thiazole core. For 4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine, α-bromopropiophenone is the preferred cyclizing agent.

Cyclization Protocol:

- Reagent: α-Bromopropiophenone (1.2 equivalents)

- Solvent: Anhydrous ethanol or tetrahydrofuran (THF)

- Base: Triethylamine (2.0 equivalents)

- Temperature: 80–90°C under microwave irradiation or conventional heating

- Time: 5–30 minutes (microwave) vs. 2–4 hours (conventional)

- Yield: 68–78%

Microwave-assisted synthesis significantly reduces reaction time while maintaining comparable yields, as demonstrated in studies using 150 W irradiation at 80°C.

Alternative Synthetic Approaches

Hantzsch Thiazole Synthesis

A modified Hantzsch method employs thiourea derivatives and α-haloketones in a one-pot reaction. While less common for this specific compound, this route offers advantages in regiochemical control:

Key Steps:

- Thiourea Formation: Reaction of 3,4-dimethoxyphenyl isothiocyanate with ammonium hydroxide.

- Cyclization: Treatment with α-bromopropiophenone in ethanol under reflux.

Solid-Phase Synthesis

Recent advancements explore solid-phase techniques using Wang resin -bound intermediates. This method facilitates easier purification but requires specialized equipment:

Procedure Overview:

- Immobilization of 3,4-dimethoxybenzaldehyde onto Wang resin via ester linkage.

- Sequential addition of thiosemicarbazide and α-bromopropiophenone.

- Cleavage from resin using trifluoroacetic acid (TFA).

Yield: 55–60% (lower than solution-phase methods due to incomplete resin functionalization)

Industrial-Scale Production Methods

Large-scale synthesis prioritizes cost-effectiveness and minimal waste generation. A representative industrial protocol involves:

Continuous Flow Reactor Setup:

- Step 1: Continuous feeding of 3,4-dimethoxybenzaldehyde and thiosemicarbazide in ethanol into a tubular reactor at 80°C (residence time: 20 minutes).

- Step 2: In-line separation of thiosemicarbazone intermediate via centrifugal partitioning.

- Step 3: Cyclization in a second reactor using α-bromopropiophenone and triethylamine at 85°C (residence time: 15 minutes).

Advantages:

- Productivity: 1.2 kg/h

- Purity: ≥98% (HPLC)

- Solvent Recovery: 90% ethanol recycled

Optimization Strategies

Catalytic Enhancements

The addition of p-toluenesulfonic acid (PTSA) as a co-catalyst during cyclization improves yield by 8–12% through protonation of the thiosemicarbazone nitrogen, enhancing electrophilicity.

Solvent Effects

A solvent screening study revealed the following optimal systems:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Ethanol | 24.3 | 78 |

| Tetrahydrofuran | 7.6 | 72 |

| Dimethylformamide | 36.7 | 65 |

Polar aprotic solvents like DMF reduce yield due to side reactions with the α-bromoketone.

Comparative Analysis of Methods

| Parameter | Laboratory-Scale (Batch) | Industrial (Continuous Flow) |

|---|---|---|

| Reaction Time | 4–6 hours | 35 minutes |

| Yield | 68–78% | 75–80% |

| Purity | 95–97% | ≥98% |

| Solvent Consumption | 15 L/kg product | 5 L/kg product |

Continuous flow methods outperform batch processes in efficiency and sustainability, albeit requiring higher capital investment.

化学反应分析

Types of Reactions

4-(3,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring can be substituted with different nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Various nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.

科学研究应用

Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex organic molecules and heterocyclic compounds. Its unique structure allows for modifications that can lead to derivatives with enhanced properties or novel functionalities.

Biology

- Antimicrobial and Antifungal Properties : Research indicates that thiazole derivatives exhibit significant antimicrobial and antifungal activities. Studies have shown that 4-(3,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine can inhibit the growth of various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

Medicine

- Pharmaceutical Intermediate : The compound is being explored as a pharmaceutical intermediate in the development of new drugs. Its interaction with biological targets suggests potential therapeutic applications in treating infections or diseases caused by resistant pathogens .

Industrial Applications

- Specialty Chemicals Production : In industrial settings, this compound is utilized in the production of specialty chemicals that require specific properties for various applications, enhancing material performance in different sectors .

Case Studies

Several studies have documented the efficacy of this compound:

作用机制

The mechanism of action of 4-(3,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

相似化合物的比较

4-(3,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine

5-(3,4-Dichlorobenzyl)-4-methyl-1,3-thiazol-2-amine

- Structure : Features a 3,4-dichlorobenzyl group at position 5 and a methyl group at position 3.

- Key Differences: The benzyl substitution introduces steric bulk and lipophilicity, which may enhance membrane permeability.

- Applications : Reported as a modulator of glucocorticoid receptor activity, suggesting utility in inflammatory or metabolic disorders .

Analogues with Methoxy Substituents

4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine (QZ-2953)

- Structure : Methoxy groups at positions 2 and 5 of the phenyl ring.

- Key Differences : Altered substitution pattern reduces conjugation with the thiazole ring compared to the 3,4-dimethoxy analogue. This positional isomerism may affect electronic distribution and target selectivity .

- Synthesis : Prepared via cyclization reactions similar to other thiazoles, emphasizing the versatility of methoxy-substituted precursors .

Thiadiazole Derivatives with Overlapping Pharmacophores

(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine

- Structure : Replaces the thiazole core with a 1,3,4-thiadiazole ring and introduces a chlorobenzylidene group.

- The chlorobenzylidene group may confer insecticidal or fungicidal activity, as seen in related thiadiazoles .

- Biological Activity : Demonstrated insecticidal effects in structural studies, highlighting the role of halogen and aryl substituents .

生物活性

4-(3,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's synthesis, biological evaluations, and structure-activity relationships (SAR) based on recent studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiazole precursors with substituted phenyl amines. The compound is often characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of thiazole derivatives, including this compound. In vitro evaluations against various cancer cell lines have shown promising results:

- IC50 Values : The compound demonstrated significant antiproliferative activity with IC50 values ranging from 0.36 to 0.86 μM across different human cancer cell lines, indicating strong potential as a therapeutic agent in cancer treatment .

The mechanism by which this compound exerts its antiproliferative effects appears to involve the inhibition of tubulin polymerization. This action disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase . Molecular docking studies suggest that the compound binds effectively to the colchicine binding site on tubulin, a critical target for anticancer drugs .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited notable antibacterial effects against various pathogens. For instance, it showed MIC values as low as 0.23 mg/mL against Bacillus cereus and Salmonella Typhimurium, indicating its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that specific substitutions on the thiazole and phenyl rings significantly influence biological activity:

| Compound | Substituent | IC50 (μM) | Activity Type |

|---|---|---|---|

| 10s | 2,4-Dimethoxy | 0.36 - 0.86 | Antiproliferative |

| 3 | -OCH3 | 0.23 - 0.70 | Antibacterial |

| 9 | -Cl | >1000 | Low Activity |

This table highlights how variations in substituents can enhance or diminish biological efficacy.

Case Studies

Several case studies have documented the efficacy of thiazole derivatives in clinical settings:

- Cancer Cell Lines : In a study involving three human cancer cell lines (SGC-7901, HT29, and A549), the compound was shown to induce significant cell cycle arrest and apoptosis, reinforcing its potential as a chemotherapeutic agent .

- Antimicrobial Testing : A series of tests conducted on Staphylococcus aureus and Escherichia coli revealed that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly .

常见问题

Q. What are the optimal synthetic routes for 4-(3,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine?

The compound can be synthesized via a Schiff base condensation reaction. A methodological approach involves refluxing 2-amino-5-methyl-1,3-thiazole with 3,4-dimethoxybenzaldehyde in absolute ethanol under acidic conditions (e.g., acetic acid catalyst). The reaction typically requires 7–10 hours, followed by cooling and recrystallization from ethanol to obtain the pure product. This method is analogous to protocols used for structurally similar thiazole derivatives . Alternative routes may involve cyclization of thiourea precursors with α-haloketones, though reaction parameters (temperature, solvent) must be optimized to avoid side products.

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

- X-ray crystallography : Using SHELX software for refinement, which is widely validated for small-molecule crystallography .

- Spectroscopy :

- NMR : and NMR to confirm substituent positions and electronic environments (e.g., methoxy group protons at ~3.8 ppm).

- IR : Peaks at ~3300 cm (N-H stretch) and ~1600 cm (C=N/C=C stretch) .

- Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns.

Q. What are the common chemical reactions involving this compound?

The thiazole core and substituents enable:

- Oxidation : Thiazole sulfur can be oxidized to sulfoxides/sulfones using agents like HO or m-CPBA.

- Electrophilic substitution : Methoxy groups activate the phenyl ring for nitration or halogenation.

- Nucleophilic substitution : The amine group can undergo alkylation/acylation under basic conditions .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to model interactions with target enzymes (e.g., kinases). For example, docking studies with homology models of bacterial enzymes can predict binding affinities. Comparative analysis with structurally related thiadiazole derivatives (e.g., 5-((4-Ethylphenoxy)methyl)-1,3,4-thiadiazol-2-amine) helps identify critical pharmacophoric features .

Q. What strategies resolve conflicting data in the biological activity of derivatives?

Contradictory results (e.g., varying IC values) may arise from differences in assay conditions (pH, solvent) or impurities. Methodological solutions include:

- Standardized assays : Replicate studies using identical cell lines (e.g., HEK293) and controls.

- Purity verification : HPLC with UV/vis detection (≥98% purity).

- Stereochemical analysis : Circular dichroism (CD) to confirm enantiomeric integrity .

Q. How to design experiments to assess enzyme inhibitory activity?

- In vitro assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure protease inhibition.

- Kinetic studies : Determine values via Lineweaver-Burk plots.

- Thermodynamic profiling : Isothermal titration calorimetry (ITC) to quantify binding enthalpy/entropy .

Q. What are the challenges in crystallizing this compound for X-ray studies?

Poor solubility in common solvents (e.g., DMSO, ethanol) can hinder crystal growth. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。